molecular formula C19H16N2O5 B4007701 1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B4007701
M. Wt: 352.3 g/mol
InChI Key: JXPVSVSHBMGRAE-UHFFFAOYSA-N
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Description

The compound "1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one" is a complex molecule likely involved in diverse chemical reactions and possessing unique chemical and physical properties due to its structural components. This molecule, due to its structural complexity, can be involved in numerous synthesis reactions and has the potential for various molecular interactions.

Synthesis Analysis

The synthesis of related indoline and indol-2-one derivatives often involves annulation reactions, such as phosphine-catalyzed (4+1) annulations using o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates. These reactions provide a method to synthesize functionalized dihydrobenzofurans and indolines with high diastereoselectivity under mild conditions (Qin et al., 2016).

Molecular Structure Analysis

The molecular structure and vibrational bands of related compounds have been characterized using spectroscopic techniques and quantum-chemical methods, providing insights into their molecular geometry and electronic properties. For instance, DFT and ab initio HF calculations have been used to study the structure of similar molecules, offering details on their molecular geometry, vibrational frequencies, and chemical shift values (Karakurt et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving the allyl group and nitro compounds have been explored, showing the potential for diverse reactivities and transformations. For example, allylic magnesium chloride reacts with nitroarenes to synthesize N-allyl-N-arylhydroxylamines and N-allylanilines, indicating the 1,2 addition to the nitro group and providing a general synthesis method for these compounds (Bartoli et al., 1988).

Physical Properties Analysis

The physical properties of compounds like "1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one" can be deduced from related studies on indolines and indol-2-ones. These studies often involve the examination of crystalline structures, polymorphic forms, and their transitions, which are critical for understanding the stability, solubility, and overall physical behavior of these molecules.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of molecules containing indoline and nitrophenyl structures, can be influenced by their functional groups and molecular arrangement. Investigations into the reactivities of allylic nitro compounds and their rearrangements provide insights into the chemical behavior and potential reactions these molecules can undergo (Dumez et al., 1999).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Azo Dye Derivatives : Research by Penchev et al. (1992) explored the influence of various substituents, including 2-hydroxy ethyl, allyl, and benzyl, on the properties of azo dyes derived from ethyltrimethylammonium salts. The study focused on electronic spectra and coloristic properties, highlighting the effect of these substituents on dye characteristics (Penchev et al., 1992).

  • Enantioselective Carbonyl (Hydroxymethyl)allylation : Zhang et al. (2010) presented a method for enantioselective transfer hydrogenation of carbonate to produce (hydroxymethyl)allylation products with high yields and enantiocontrol. This method highlights the versatility of allyl derivatives in stereoselective organic synthesis (Zhang et al., 2010).

  • Oxidation of Alcohols to Carbonyl Compounds : Hayashi et al. (2012) explored the nitroxyl-radical-catalyzed oxidation of alcohols, including allylic alcohols, to their corresponding aldehydes and ketones. This study demonstrates the applicability of allyl derivatives in the selective oxidation of alcohols (Hayashi et al., 2012).

  • Allylation of Isatins : Itoh et al. (2009) reported on the enantioselective allylation, crotylation, and reverse prenylation of substituted isatins. This research illustrates the use of allyl-containing compounds in the creation of complex organic molecules with high enantioselectivity (Itoh et al., 2009).

properties

IUPAC Name

3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-prop-2-enylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-2-11-20-16-6-4-3-5-15(16)19(24,18(20)23)12-17(22)13-7-9-14(10-8-13)21(25)26/h2-10,24H,1,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXPVSVSHBMGRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
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1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
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1-allyl-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

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